molecular formula C14H13BrO2 B13962815 4-Bromo-2,6-dimethoxy-1,1'-biphenyl CAS No. 64461-91-2

4-Bromo-2,6-dimethoxy-1,1'-biphenyl

Cat. No.: B13962815
CAS No.: 64461-91-2
M. Wt: 293.15 g/mol
InChI Key: RRXSMHIZNDEYBM-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common synthetic route involves the Suzuki coupling reaction. This method typically uses 2,6-dimethoxybenzoic acid and 4-bromobenzeneboronic acid neopentyl glycol ester as starting materials. The reaction is catalyzed by palladium (II) trifluoroacetate and silver carbonate in dimethyl sulfoxide at 120°C for 2 hours .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2,6-dimethoxy-1,1’-biphenyl are not widely documented, the Suzuki coupling reaction is a scalable and efficient method that can be adapted for industrial production. The use of palladium catalysts and boronic acid derivatives is common in large-scale organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, and reduction reactions can modify the biphenyl core.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Silver Carbonate: Acts as a base in Suzuki coupling.

    Dimethyl Sulfoxide: Solvent for various reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with different boronic acids can yield various substituted biphenyl derivatives.

Scientific Research Applications

4-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups influence its reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields of research.

Properties

CAS No.

64461-91-2

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

5-bromo-1,3-dimethoxy-2-phenylbenzene

InChI

InChI=1S/C14H13BrO2/c1-16-12-8-11(15)9-13(17-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

RRXSMHIZNDEYBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C2=CC=CC=C2)OC)Br

Origin of Product

United States

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